molecular formula C9H17NO B2516917 8-Methyl-6-oxa-9-azaspiro[4.5]decane CAS No. 1267693-75-3

8-Methyl-6-oxa-9-azaspiro[4.5]decane

Cat. No.: B2516917
CAS No.: 1267693-75-3
M. Wt: 155.241
InChI Key: WXJWYVXLSWTVJQ-UHFFFAOYSA-N
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Description

8-Methyl-6-oxa-9-azaspiro[45]decane is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system

Scientific Research Applications

8-Methyl-6-oxa-9-azaspiro[4.5]decane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information available indicates that 8-Methyl-6-oxa-9-azaspiro[4.5]decane is potentially dangerous. It has been assigned the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed (H302), may cause skin irritation (H315), may cause serious eye damage (H318), and may cause respiratory irritation (H335) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-6-oxa-9-azaspiro[4.5]decane can be achieved through several methods. One common approach involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials. The reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the spiro compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques. These methods may include the use of high-pressure reactors and specialized catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-6-oxa-9-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Mechanism of Action

The mechanism of action of 8-Methyl-6-oxa-9-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 8-Oxa-2-azaspiro[4.5]decane
  • 2,8-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.5]decane

Uniqueness

8-Methyl-6-oxa-9-azaspiro[4.5]decane is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen atoms within the spiro ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

8-methyl-6-oxa-9-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-8-6-11-9(7-10-8)4-2-3-5-9/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJWYVXLSWTVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2(CCCC2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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